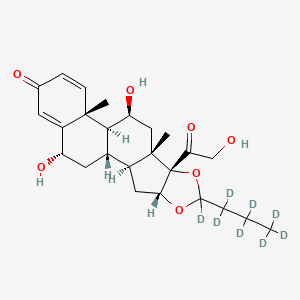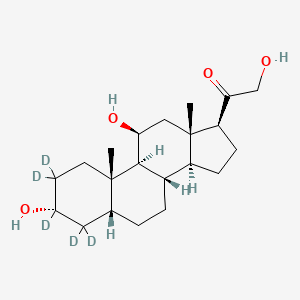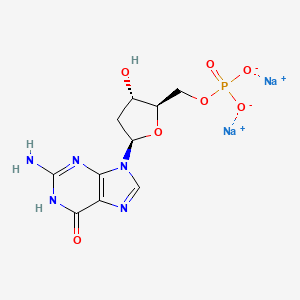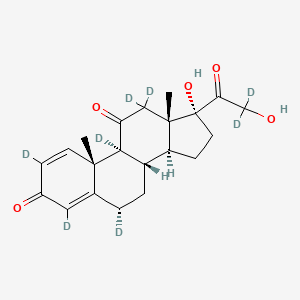
Prednisone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisone-d8, also known as deuterium-labeled prednisone, is a synthetic corticosteroid. It is structurally similar to prednisone but contains deuterium atoms instead of hydrogen. This modification makes it a valuable tool in pharmacokinetic studies and drug metabolism research due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d8 involves the incorporation of deuterium into the prednisone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in prednisone with deuterium using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis of prednisone can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange reaction.
Purification: Post-reaction purification steps, including chromatography, to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Prednisone-d8 undergoes various chemical reactions similar to prednisone, including:
Oxidation: this compound can be oxidized to form prednisolone-d8.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) and deuterated methanol (CD3OD).
Major Products:
Prednisolone-d8: Formed through oxidation.
Alcohol Derivatives: Formed through reduction reactions.
Scientific Research Applications
Prednisone-d8 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of prednisone in the body.
Drug Metabolism Research: Helps in understanding the metabolic stability and biotransformation of corticosteroids.
Biological Studies: Used in studies related to immunosuppression and anti-inflammatory effects.
Industrial Applications: Employed in the development of new corticosteroid drugs and formulations.
Mechanism of Action
Prednisone-d8 exerts its effects through mechanisms similar to prednisone:
Glucocorticoid Receptor Binding: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Gene Regulation: The complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes.
Anti-inflammatory and Immunosuppressive Effects: These actions result in the suppression of inflammatory responses and modulation of immune function.
Comparison with Similar Compounds
Prednisolone-d8: A deuterium-labeled version of prednisolone, another corticosteroid.
Hydrocortisone-d8: Deuterium-labeled hydrocortisone, used for similar research purposes.
Uniqueness of Prednisone-d8:
Stability: The incorporation of deuterium enhances the stability of this compound, making it more resistant to metabolic degradation.
Traceability: Deuterium labeling allows for precise tracking in pharmacokinetic and metabolic studies, providing detailed insights into drug behavior.
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21- |
InChI Key |
XOFYZVNMUHMLCC-VBMKQEIHSA-N |
Isomeric SMILES |
[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H] |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


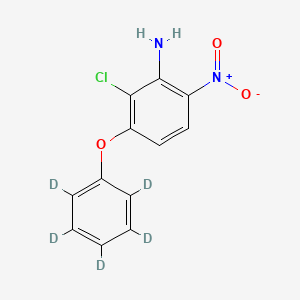
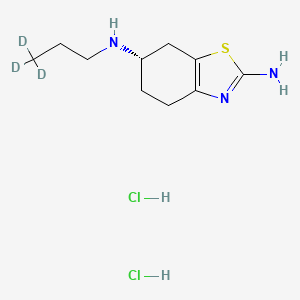

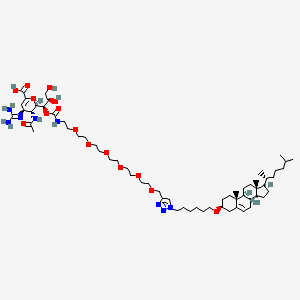
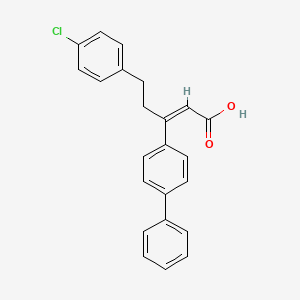

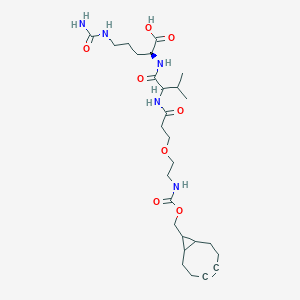
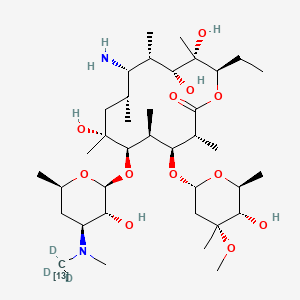
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

